molecular formula C₂₂H₃₁N₅O₅ B1141145 N-Hydroxy Melagatran CAS No. 192939-72-3

N-Hydroxy Melagatran

Numéro de catalogue: B1141145
Numéro CAS: 192939-72-3
Poids moléculaire: 445.51
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Hydroxy Melagatran is a compound that serves as an intermediate in the preparation of Melagatran, a direct thrombin inhibitor. It is an N-Hydroxyguanidine prodrug, which means it is a precursor that undergoes metabolic conversion to produce an active pharmacological agent. This compound has the molecular formula C22H31N5O5 and a molecular weight of 445.51 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Hydroxy Melagatran can be synthesized through the hydroxylation of Melagatran. The synthetic route involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group into the Melagatran molecule. The reaction typically requires the presence of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy Melagatran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, acidic or basic conditions for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include Melagatran, which is obtained through the reduction of this compound, and various carboxylic acids and carbonyl compounds resulting from hydrolysis and oxidation reactions .

Applications De Recherche Scientifique

N-Hydroxy Melagatran has several scientific research applications, including:

Mécanisme D'action

N-Hydroxy Melagatran exerts its effects by being metabolized to Melagatran, which is a direct thrombin inhibitor. Thrombin is an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, Melagatran prevents the formation of blood clots. The molecular targets involved in this mechanism include the active site of thrombin, where Melagatran binds and inhibits its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-Hydroxy Melagatran include:

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of Melagatran. Its hydroxylated structure allows for efficient conversion to the active thrombin inhibitor, making it a valuable compound in the development of anticoagulant therapies .

Activité Biologique

N-Hydroxy Melagatran is a derivative of melagatran, which is a direct thrombin inhibitor used primarily for its anticoagulant properties. This compound has garnered attention due to its potential therapeutic applications in managing thrombotic disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, mechanisms of action, and relevant clinical studies.

Pharmacological Properties

Chemical Structure and Mechanism of Action
this compound is an amidoxime derivative that acts as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds reversibly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thus inhibiting clot formation. This mechanism is crucial for its anticoagulant activity.

Pharmacokinetics
The pharmacokinetics of this compound are influenced by its conversion from ximelagatran, which is an oral prodrug. The conversion involves multiple enzymatic steps, primarily occurring in the liver and kidneys. Studies indicate that after oral administration, peak plasma concentrations are reached within 1.5 to 2 hours, with a bioavailability of approximately 20% for ximelagatran .

Anticoagulant Effects

This compound exhibits significant anticoagulant effects as demonstrated in various studies:

  • Inhibition of Thrombin : this compound effectively inhibits both free and clot-bound thrombin. This inhibition is competitive and reversible, allowing for rapid modulation of anticoagulant effects depending on plasma levels .
  • Platelet Aggregation : The compound has been shown to inhibit thrombin-induced platelet aggregation in a dose-dependent manner. This effect is mediated through the blockade of thrombin receptors on platelets .

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy and safety of this compound:

  • Case Study: Efficacy in Atherosclerosis
    A study assessed the impact of melagatran (and by extension, this compound) on advanced atherosclerotic lesions in animal models. Results indicated that treatment with melagatran significantly reduced lesion size and promoted plaque stability, suggesting potential cardiovascular benefits beyond anticoagulation .
  • Bioequivalence Trials
    Research comparing different formulations of ximelagatran (the prodrug) indicated that variations in administration methods did not significantly alter the pharmacokinetic profile of melagatran, ensuring consistent therapeutic effects across populations .
  • Renal Impairment Studies
    In patients with renal impairment, the half-life and plasma concentration-time curve for melagatran were found to be significantly higher, indicating the need for dosage adjustments in this population to avoid potential bleeding complications .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~20%
Peak Plasma Concentration1.5 - 2 hours post-dose
Half-life1.5 - 2 hours (in healthy subjects)
Renal Excretion~80% within 24 hours

Table 2: Clinical Efficacy Studies

StudyPopulationFindings
Atherosclerosis StudyAnimal ModelsReduced plaque size and increased stability
Bioequivalence StudyHealthy VolunteersConsistent pharmacokinetics across formulations
Renal Impairment StudyPatients with renal impairmentIncreased half-life; dosage adjustment needed

Propriétés

IUPAC Name

2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPUHXUEGZHFLD-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311970
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192939-72-3
Record name Melagatran hydroxyamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.